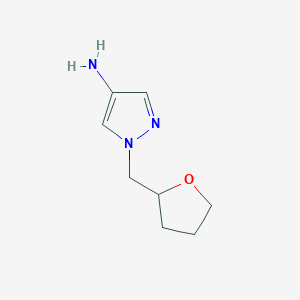

1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKCHLGFMPFNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221320 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-45-3 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029413-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Tetrahydro-2-furanyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery. The synthesis is presented as a two-step sequence involving the regioselective N-alkylation of 4-nitropyrazole followed by catalytic reduction of the nitro group. This document offers detailed experimental protocols, mechanistic insights, safety considerations, and characterization data intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Strategic Overview

This compound is a valuable heterocyclic amine incorporating both a pyrazole nucleus and a tetrahydrofuran (oxolane) moiety. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, while the tetrahydrofurfuryl group can enhance solubility and modulate pharmacokinetic properties. The strategic disconnection for the synthesis of this target molecule logically proceeds through a 4-nitropyrazole intermediate. This approach is advantageous as the nitro group acts as a precursor to the desired amine functionality and deactivates the pyrazole ring towards unwanted side reactions during the initial alkylation step.

The overall synthetic pathway can be visualized as follows:

Caption: A two-step approach for the synthesis of the target amine.

This guide will dissect each of these steps, providing the scientific rationale behind the chosen methodologies and detailed, actionable protocols.

Step 1: Regioselective N-Alkylation of 4-Nitropyrazole

The initial step involves the formation of a carbon-nitrogen bond between the N1 position of the pyrazole ring and the methylene group of the tetrahydrofuran sidechain.

Mechanistic Rationale and Reagent Selection

The N-alkylation of pyrazole proceeds via a classic nucleophilic substitution mechanism. 4-Nitropyrazole, while being a relatively weak acid (pKa ≈ 9.5), can be deprotonated by a suitable base to form the corresponding pyrazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic alkyl halide.

Choice of Base: The selection of the base is critical for efficient deprotonation without promoting side reactions.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion.[1][2][3][4] It is often used as a 60% dispersion in mineral oil, which requires careful handling.

-

Cesium Carbonate (Cs₂CO₃): A milder inorganic base that has shown excellent efficacy in N-alkylation reactions.[5][6][7][8][9] Its high solubility in polar aprotic solvents like DMF and the "cesium effect," which enhances the nucleophilicity of the resulting anion, make it an attractive and often more manageable alternative to NaH.[5][6][7][8][9]

Choice of Alkylating Agent: 2-(Chloromethyl)oxolane is a suitable electrophile for this reaction. The corresponding bromide, 2-(bromomethyl)oxolane, could also be used and may exhibit higher reactivity, though the chloride is often more readily available and cost-effective.

Solvent Selection: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the cations without interfering with the nucleophilic pyrazolate anion.

The regioselectivity of the alkylation (N1 vs. N2) is a key consideration for unsymmetrical pyrazoles. However, for 4-nitropyrazole, the two nitrogen atoms are equivalent, simplifying the outcome to the desired N1-substituted product.

Caption: Deprotonation followed by nucleophilic substitution.

Detailed Experimental Protocol: N-Alkylation

This protocol utilizes cesium carbonate for its operational simplicity and high efficiency.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Nitropyrazole | 113.08 | 10.0 | 1.13 g |

| 2-(Chloromethyl)oxolane | 120.58 | 11.0 | 1.22 mL (1.33 g) |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 4.89 g |

| Anhydrous DMF | 73.09 | - | 20 mL |

| Ethyl Acetate (EtOAc) | - | - | ~150 mL |

| Deionized Water | - | - | ~100 mL |

| Brine (Saturated NaCl solution) | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitropyrazole (1.13 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-(chloromethyl)oxolane (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole as a pale yellow oil.

Expected Yield: 75-85%.

Characterization of Intermediate (1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole):

-

Molecular Formula: C₈H₁₁N₃O₃

-

Molecular Weight: 197.19 g/mol

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyrazole protons (two singlets in the aromatic region), the methylene bridge protons (doublet), the methine proton of the oxolane ring (multiplet), and the oxolane methylene protons (multiplets).

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the pyrazole carbons, the methylene bridge carbon, and the four distinct carbons of the oxolane ring.

-

MS (ESI+): m/z = 198.08 [M+H]⁺.

Step 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine, yielding the target compound.

Mechanistic Rationale and Method Selection

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method.

Method Selection:

-

Catalytic Hydrogenation (H₂ gas): This classic method involves reacting the substrate with hydrogen gas under pressure in the presence of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C).[10] It is highly efficient but requires specialized pressure equipment and careful handling of flammable H₂ gas.[11][12][13][14][15]

-

Catalytic Transfer Hydrogenation (CTH): This method offers a safer and more convenient alternative by using a hydrogen donor in situ, avoiding the need for high-pressure hydrogen gas.[16][17][18][19] Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[16][17][18][19] The reaction is still catalyzed by Pd/C. Ammonium formate is particularly effective, decomposing on the catalyst surface to generate hydrogen, ammonia, and carbon dioxide.[16][18]

For laboratory-scale synthesis where specialized high-pressure reactors may not be available, Catalytic Transfer Hydrogenation with ammonium formate is the recommended method due to its operational simplicity and high yields.

Caption: A typical workflow for Catalytic Transfer Hydrogenation.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole | 197.19 | 5.0 | 0.99 g |

| Ammonium Formate (HCO₂NH₄) | 63.06 | 25.0 | 1.58 g |

| Palladium on Carbon (10 wt% Pd/C, 50% wet) | - | ~10 mol% | ~0.10 g |

| Methanol (MeOH) | - | - | 25 mL |

| Celite® | - | - | As needed |

| Dichloromethane (DCM) | - | - | ~100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole (0.99 g, 5.0 mmol) and ammonium formate (1.58 g, 25.0 mmol).

-

Solvent Addition: Add methanol (25 mL) and stir until the solids are dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (0.10 g) to the solution. Note: Handle Pd/C with care, as it can be pyrophoric. It is best added under a stream of nitrogen.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 15 mL). Caution: The used catalyst on the Celite pad can be pyrophoric. Do not allow it to dry in the air. Quench it with water immediately after filtration.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to remove the methanol.

-

Work-up: Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining ammonium salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, e.g., 2% to 10% MeOH) to give this compound as a solid or viscous oil.

Expected Yield: 80-95%.

Characterization of Final Product (this compound):

-

Molecular Formula: C₈H₁₃N₃O

-

Molecular Weight: 167.21 g/mol

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyrazole protons (two singlets, shifted upfield compared to the nitro intermediate), the amino protons (a broad singlet), the methylene bridge protons, the oxolane methine proton, and the oxolane methylene protons.

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the pyrazole carbons (C4 will be significantly shifted upfield due to the electron-donating amine group), the methylene bridge carbon, and the oxolane carbons.

-

MS (ESI+): m/z = 168.11 [M+H]⁺.

-

IR (KBr, cm⁻¹): Expect characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.

Safety and Handling

Reagent Safety:

-

2-(Chloromethyl)oxolane: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[20][21][22][23][24] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[22] Keep away from ignition sources.

-

Sodium Hydride (if used): Reacts violently with water to produce flammable hydrogen gas. Corrosive. Handle under an inert atmosphere.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[13] Handle in a wet state and do not allow the used catalyst to dry in the air.[12]

Procedural Safety:

-

Catalytic Hydrogenation: This reaction class carries inherent risks of fire and explosion due to the use of flammable solvents and hydrogen gas with a pyrophoric catalyst.[12][13][14]

-

Always perform hydrogenations in a well-ventilated fume hood.[11][14]

-

Ensure all glassware is free of cracks.

-

Before introducing hydrogen (if using H₂ gas), the system must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[11][12]

-

When filtering the catalyst, the filter cake must not be allowed to go dry on the filter paper. Quench the used catalyst immediately with water.[13]

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-alkylation of 4-nitropyrazole and subsequent reduction. The use of cesium carbonate in the alkylation step provides a safe and effective method, while catalytic transfer hydrogenation with ammonium formate offers a convenient and high-yielding protocol for the nitro group reduction, avoiding the complexities of high-pressure hydrogenation. By following the detailed procedures and safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for applications in pharmaceutical and materials science research.

References

-

Gajare, V., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(16), 4993. [Link]

-

Lin, S. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Lab. [Link]

-

Process Safety Notes. (2024). Hydrogenation Reaction Safety In The Chemical Industry. Process Safety Notes. [Link]

-

University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. [Link]

-

Gowda, D.C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

-

Malek, N.I., et al. (2019). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 26(2), 19-27. [Link]

-

Ram, S. & Ehrenkaufer, R.E. (1988). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Synthesis, 1988(02), 91-95. [Link]

-

Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 143-149. [Link]

-

ChemBK. (2024). (2S)-2-(chloromethyl)tetrahydrofuran. [Link]

-

Zhang, Z., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. New Journal of Chemistry, 46, 9225-9233. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloromethyl tetrahydrofuran. PubChem Compound Database. [Link]

-

GHS 11 (Rev.11) SDS. (n.d.). 2-(chloromethyl)tetrahydrofuran. [Link]

-

EHS Spirit. (2024). Hydrogenation reaction safety. YouTube. [Link]

-

Haz-Map. (n.d.). 2-Chloromethyl tetrahydrofuran. [Link]

-

ResearchGate. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. [Link]

-

ScienceOpen. (n.d.). Supporting Information for an article. [Link]

-

Wikipedia. (n.d.). Sodium hydride. [Link]

-

PubChemLite. (n.d.). 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

ResearchGate. (n.d.). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones. [Link]

-

Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. [Link]

-

AccelaChem. (n.d.). 4-nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole. [Link]

-

ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). Procedure for N-alkylation. [Link]

-

ResearchGate. (n.d.). Rapid Reduction of Heteroaromatic Nitro Groups Using Catalytic Transfer Hydrogenation with Microwave Heating. [Link]

-

ResearchGate. (n.d.). Selective N- or O-arylation using cesium carbonate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methyl-4-nitro-1H-pyrazole. PubChem Compound Database. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Chandrasekhar, S., et al. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Science Madness. (2014). How does Pd/C catalytic hydrogenations work?. [Link]

-

PubChemLite. (n.d.). 1-methyl-3-(oxolan-2-yl)-1h-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Hydrogenation on Granular Palladium-containing Catalysts: II. Hydrogenation of Nitroheterocyclic Compounds. [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. [Link]

-

An, Z., & Li, J. (2022). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry, 24, 1780-1808. [Link]

-

ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. [Link]

-

MDPI. (2022). Catalytic Transfer Hydrogenation of Bio-Based Furfural with NiO Nanoparticles. Catalysts, 12(1), 84. [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

MDPI. (2020). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Catalysts, 10(10), 1148. [Link]

-

MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6199. [Link]

-

ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium hydride - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. njhjchem.com [njhjchem.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 19. tandfonline.com [tandfonline.com]

- 20. chembk.com [chembk.com]

- 21. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3003-84-7 Name: 2-(chloromethyl)tetrahydrofuran [xixisys.com]

- 23. 2-Chloromethyl tetrahydrofuran - Hazardous Agents | Haz-Map [haz-map.com]

- 24. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine (CAS Number: 1029413-45-3)

Disclaimer: This document provides a comprehensive technical guide for the synthesis, characterization, and potential application of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. As of the latest literature review, specific experimental data for this compound (CAS 1029413-45-3) is not extensively published. Therefore, this guide is presented as a strategic roadmap for researchers, leveraging established principles in pyrazole chemistry and kinase inhibitor drug discovery. The protocols and data herein are representative and intended to guide experimental design.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors, which play a crucial role in oncology by targeting aberrant cell signaling pathways.[2][6][7]

This guide focuses on this compound, a molecule that combines the established pyrazole core with a tetrahydrofurfuryl group at the N1 position. This substituent introduces a flexible, polar, and three-dimensional element that can be advantageous for forming specific interactions within protein binding pockets. The 4-amino group serves as a key pharmacophoric feature and a versatile handle for further chemical modifications.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for any drug discovery program. The proposed synthesis of this compound is a multi-step process designed for efficiency and scalability.

Proposed Synthetic Pathway

The synthesis begins with the N-alkylation of a protected 4-nitropyrazole followed by reduction of the nitro group. This strategy ensures regioselective alkylation at the N1 position and provides a reliable method for introducing the key amino functionality.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of pyrazole) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 2-(bromomethyl)tetrahydrofuran (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

-

Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical. A standard workflow involving NMR, Mass Spectrometry, and HPLC is recommended.

Caption: Standard workflow for analytical characterization.

Representative Analytical Data

The following tables summarize the expected analytical data for the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1029413-45-3 | [8] |

| Molecular Formula | C₈H₁₃N₃O | [9] |

| Molecular Weight | 167.21 g/mol | [10] |

| Predicted XlogP | -0.1 |[9] |

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the tetrahydrofurfuryl methylene and methine protons, the tetrahydrofuran ring protons, and the amine protons. |

| ¹³C NMR | Resonances for the three distinct pyrazole carbons and the five carbons of the oxolane-2-ylmethyl substituent. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 168.1131. Observed m/z should be within 5 ppm of the calculated value. |

| HPLC | A single major peak with >95% purity when monitored at 254 nm. |

Part 2: Biological Evaluation as a Potential Kinase Inhibitor

The 4-aminopyrazole motif is a well-established pharmacophore in kinase inhibitors, often acting as a hinge-binding element.[7] The combination of this motif with the N1-tetrahydrofurfuryl substituent makes this compound an interesting candidate for screening against a panel of protein kinases implicated in cancer.[6][11]

Rationale for Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many cancers. Small molecule inhibitors that compete with ATP for binding to the kinase active site are a major class of anticancer drugs. The 4-aminopyrazole core can mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain.

Caption: Hypothesized binding mode in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

-

Kinase of interest (e.g., a panel of cancer-relevant kinases)

-

Substrate for the kinase (protein or peptide)

-

Kinase assay buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.

-

In a 384-well plate, add the kinase and substrate in the appropriate kinase buffer.

-

Add the test compound or control to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the synthesis, characterization, and initial biological evaluation of this compound. While specific literature on this compound is sparse, its structural features suggest it is a promising candidate for investigation, particularly as a kinase inhibitor. The proposed synthetic route is based on well-established chemical transformations, and the analytical and biological protocols represent industry-standard practices.[12][13] Successful synthesis and characterization would pave the way for screening against a broad kinase panel, potentially identifying novel leads for drug discovery programs in oncology and other therapeutic areas where kinase signaling is implicated.

References

-

El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

-

Shaaban, O. G., & Abdel-Aziz, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]

-

El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed, PMID: 30477238. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

-

ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4983. [Link]

-

Khusnutdinov, E. K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10329–10340. [Link]

-

PubChemLite. 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine. [Link]

-

Journal of Chemical Research. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. [Link]

-

ResearchGate. One-pot synthesis of N-substituted pyrazoles 1–7. [Link]

-

Burgart, Y. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 664. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1931-1951. [Link]

- Google Patents. US10973817B2 - Pharmaceutical compounds.

-

ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

-

Al-Zahrani, F. A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6296. [Link]

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Google Patents.

-

de Oliveira, C. S. A., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5364. [Link]

-

PubChem. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2. [Link]

- Google Patents. AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)

-

Slanina, T., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Organic & Biomolecular Chemistry, 9(12), 4340-4342. [Link]

-

Google Patents. ( 12 ) United States Patent. [Link]

-

PubChem. 1H-pyrazol-4-amine. [Link]

-

Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

Sources

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [chemicalbook.com]

- 9. PubChemLite - 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 10. 1-(oxan-2-yl)-1H-pyrazol-4-amine | C8H13N3O | CID 83814631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. societachimica.it [societachimica.it]

A Technical Guide to the Spectral Analysis of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. Furthermore, it details robust, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and fostering a deeper understanding of the compound's structural elucidation.

Introduction

This compound (PubChem CID: 43185727) is a heterocyclic compound featuring a pyrazole nucleus, an oxolane (tetrahydrofuran) ring, and a primary amine group.[1][2] The pyrazole moiety is a well-established pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4][5][6] The structural characterization of such novel molecules is paramount for advancing drug discovery and development programs. This guide serves as a foundational resource for the spectral analysis of this compound, offering predicted data based on established principles and spectral data of related pyrazole derivatives, alongside detailed methodologies for experimental verification.

Predicted Spectral Data

The following sections detail the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure and a review of spectral data for analogous pyrazole derivatives.[5][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR (Proton NMR) Predicted Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3, H-5 (Pyrazole) | 7.0 - 7.5 | s, s | - | The two protons on the pyrazole ring are expected to appear as singlets in this region. |

| -NH₂ (Amine) | 3.0 - 5.0 | br s | - | The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange. |

| -CH₂- (Methylene bridge) | 4.0 - 4.3 | d | 5 - 7 | This doublet arises from coupling with the adjacent methine proton of the oxolane ring. |

| -CH- (Oxolane, C2) | 4.1 - 4.5 | m | - | This methine proton will likely appear as a multiplet due to coupling with the methylene bridge protons and the C3 protons of the oxolane ring. |

| -CH₂- (Oxolane, C5) | 3.6 - 3.9 | m | - | The two protons at this position are diastereotopic and will likely appear as a multiplet. |

| -CH₂- (Oxolane, C3, C4) | 1.7 - 2.1 | m | - | The remaining methylene protons of the oxolane ring will appear as complex multiplets in the aliphatic region. |

¹³C NMR (Carbon NMR) Predicted Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 (Pyrazole, C-NH₂) | 135 - 145 | The carbon bearing the amine group is expected to be significantly deshielded. |

| C-3, C-5 (Pyrazole) | 120 - 130 | Chemical shifts for the other pyrazole ring carbons. |

| C-2 (Oxolane) | 75 - 85 | The methine carbon of the oxolane ring attached to the methylene bridge. |

| C-5 (Oxolane) | 65 - 75 | The methylene carbon of the oxolane ring adjacent to the oxygen atom. |

| -CH₂- (Methylene bridge) | 50 - 60 | The carbon of the methylene bridge connecting the two rings. |

| C-3, C-4 (Oxolane) | 25 - 35 | The remaining methylene carbons of the oxolane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Notes |

| [M+H]⁺ | 168.1132 | The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) positive mode.[2] |

| [M+Na]⁺ | 190.0951 | Adduct with sodium is also commonly observed.[2] |

| Fragments | 96, 83, 71 | Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the alkyl chain. The fragment at m/z 83 would correspond to the protonated 4-aminopyrazole moiety. The fragment at m/z 71 corresponds to the oxolan-2-ylmethyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad | Primary amines typically show two bands in this region.[9] |

| C-H Stretch (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium | Associated with the C-H bonds of the pyrazole ring.[10] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Associated with the C-H bonds of the oxolane ring and methylene bridge. |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium | Characteristic stretching vibration of the pyrazole ring.[3] |

| N-H Bend (Amine) | 1550 - 1650 | Medium | Bending vibration of the primary amine.[9] |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Characteristic asymmetric stretching of the ether linkage in the oxolane ring. |

Experimental Protocols

To obtain high-quality spectral data for this compound, the following detailed protocols are recommended.

NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Spectroscopy Workflow:

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI) is recommended for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Mode: Positive ion mode is expected to yield the best results for this basic compound.

Infrared (IR) Spectroscopy Data Acquisition

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

IR Spectroscopy Workflow:

Caption: Workflow for IR Spectroscopy data acquisition and analysis.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Conclusion

This technical guide provides a robust framework for the spectral analysis of this compound. The predicted NMR, MS, and IR data, in conjunction with the detailed experimental protocols, offer a comprehensive resource for researchers. Adherence to these methodologies will ensure the acquisition of high-quality, reliable data, facilitating the unambiguous structural confirmation of this novel compound and paving the way for its further investigation in the context of drug discovery and development.

References

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- SynHet. (n.d.). This compound.

- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF.

- PubChemLite. (n.d.). 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine.

- Supplementary Information. (n.d.).

- CDN. (n.d.). Infrared Spectroscopy.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

- 1. This compound [synhet.com]

- 2. PubChemLite - 1-[(oxolan-2-yl)methyl]-1h-pyrazol-4-amine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. connectjournals.com [connectjournals.com]

- 4. visnav.in [visnav.in]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status stem from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and van der Waals interactions.[1] This has led to the successful development of a multitude of pyrazole-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[3][4] In the realm of oncology, the pyrazole scaffold has proven to be particularly fruitful, forming the core of numerous kinase inhibitors that have revolutionized cancer therapy.[5][6] This guide delves into the hypothesized mechanism of action of a specific pyrazole derivative, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine, leveraging the extensive knowledge of its chemical class to provide a comprehensive technical overview for the research and drug development community.

Introduction to this compound

1.1. Chemical Structure and Properties

This compound is a small molecule featuring a central pyrazole ring substituted at the N1 position with an oxolanylmethyl (also known as tetrahydrofurfuryl) group and at the C4 position with an amine group. The oxolane moiety introduces a flexible, polar, and chiral center, potentially influencing the compound's solubility, metabolic stability, and interactions with biological targets. The 4-amino group is a key feature, as it can act as a hydrogen bond donor, a common interaction motif in the binding of ligands to protein targets.

1.2. The Rationale for Investigation

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, its structural features strongly suggest a potential role as a modulator of protein kinase activity. The broader family of 4-amino pyrazole derivatives has been a fertile ground for the discovery of potent kinase inhibitors.[7] This guide, therefore, puts forth a hypothesized mechanism of action centered on kinase inhibition, supported by a wealth of data from analogous compounds.

Hypothesized Mechanism of Action: A Kinase Inhibitor in the Making

Based on the extensive precedent set by structurally related pyrazole derivatives, it is hypothesized that This compound functions as a competitive inhibitor of one or more protein kinases, likely by targeting the ATP-binding pocket.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6]

2.1. The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a bioisostere of other aromatic systems and can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, forming key interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding.[4]

2.2. Potential Kinase Targets

The specific kinase or kinases targeted by this compound remain to be elucidated. However, based on the activities of other pyrazole derivatives, potential targets could include:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Numerous pyrazole-based CDK inhibitors have been developed.[8]

-

Aurora Kinases: These are involved in mitotic progression, and their inhibition can induce mitotic catastrophe and cell death in cancer cells.[6]

-

Janus Kinases (JAKs): These are crucial for cytokine signaling pathways that are often dysregulated in inflammatory diseases and hematological malignancies.

-

Receptor Tyrosine Kinases (RTKs): This family includes targets like EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in various cancers.

2.3. The Role of the N1- and C4-Substituents

The N1-oxolan-2-ylmethyl group likely occupies the solvent-exposed region of the ATP-binding pocket. Its flexibility and polarity could be tailored to enhance solubility and fine-tune interactions with the target kinase. The C4-amino group is positioned to form crucial hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors.

Below is a conceptual diagram illustrating the hypothesized binding mode of this compound within a generic kinase ATP-binding pocket.

Caption: Hypothesized binding of the compound in a kinase ATP pocket.

Experimental Validation of the Hypothesized Mechanism

A rigorous and systematic approach is required to validate the hypothesized mechanism of action. The following sections outline key experimental protocols.

3.1. In Vitro Kinase Inhibition Assays

The first step is to screen the compound against a panel of purified kinases to identify potential targets and determine its inhibitory potency (IC50).

3.1.1. Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide substrate for the kinase

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

-

Add 2 µL of the kinase solution (at 2X final concentration) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2X final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |

| Kinase A | Experimental Value | Experimental Value |

| Kinase B | Experimental Value | Experimental Value |

| Kinase C | Experimental Value | Experimental Value |

3.2. Cell-Based Assays for Anticancer Activity

If the compound shows potent inhibition of a cancer-relevant kinase, the next step is to evaluate its effects on cancer cells.

3.2.1. Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line(s) of interest (e.g., those known to be dependent on the identified target kinase)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear or opaque-walled tissue culture plates

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a vehicle control (DMSO).

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression.

Data Presentation:

| Cell Line | This compound GI50 (µM) | Doxorubicin GI50 (µM) (Control) |

| Cell Line X | Experimental Value | Experimental Value |

| Cell Line Y | Experimental Value | Experimental Value |

| Cell Line Z | Experimental Value | Experimental Value |

3.3. Target Engagement and Downstream Signaling

To confirm that the compound acts on its intended target within the cell, further experiments are necessary.

3.3.1. Protocol: Western Blot Analysis of Phospho-Proteins

This technique measures the phosphorylation status of the direct substrate of the target kinase, providing evidence of target engagement and inhibition of downstream signaling.

Workflow Diagram:

Caption: Workflow for Western Blot Analysis.

Concluding Remarks and Future Directions

While the precise mechanism of action of this compound is yet to be definitively established, its chemical structure, viewed through the lens of extensive research on the pyrazole scaffold, strongly points towards a role as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and robust path for elucidating its biological targets, cellular effects, and therapeutic potential. Further investigations, including co-crystallization studies with target kinases, comprehensive selectivity profiling, and in vivo efficacy studies, will be crucial in fully characterizing this promising compound and its potential for future drug development.

References

-

Harras, M. F., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(9), 2895. [Link]

-

Yousuf, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1). [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Gensicka-Kowalewska, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5099. [Link]

-

Farag, A. M., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 345(8), 625-632. [Link]

-

Saini, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2775. [Link]

-

ResearchGate. (n.d.). Biologically active 4-aminopyrazole derivatives. [Link]

-

Promega Corporation. (n.d.). Assay Development for Protein Kinase Enzymes. [Link]

-

ResearchGate. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Kim, H. J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

-

Sun, J., et al. (2000). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(15), 2970-2982. [Link]

-

Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link]

-

Chovatia, P. T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(3), 1577-1585. [Link]

-

El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5821. [Link]

-

ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(19), 3580-3587. [Link]

-

Al-Mulla, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4980. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

-

Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5886. [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Biological Targets

Foreword: The Enduring Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to the power of privileged structures in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique physicochemical properties, has enabled the development of a vast and diverse arsenal of therapeutic agents.[3][4] Pyrazole-containing drugs have made a significant impact across numerous therapeutic areas, including inflammation, oncology, infectious diseases, and neurological disorders.[5][6] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the key biological targets of pyrazole derivatives. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for the identification and validation of these targets. Our focus will be on providing not just a catalog of targets, but a deeper understanding of the scientific rationale that drives the design and application of pyrazole-based therapeutics.

I. The Pyrazole Core: A Chameleon in Drug Design

The pyrazole ring's success in drug discovery can be attributed to its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological macromolecules. Its N-1 atom can serve as a hydrogen bond donor, akin to the NH of pyrrole, while the N-2 atom acts as a hydrogen bond acceptor, similar to the nitrogen in pyridine.[2] This dual nature allows for intricate and specific binding to protein targets. Furthermore, the pyrazole ring can function as a bioisostere for other aromatic systems, such as benzene, offering advantages in modulating physicochemical properties like lipophilicity and solubility, which are critical for pharmacokinetic profiles.[2]

II. Key Biological Target Classes of Pyrazole Derivatives

The promiscuity of the pyrazole scaffold is evident in the wide array of protein families it can effectively modulate. This section will explore some of the most significant biological targets, highlighting key examples of pyrazole-based drugs and investigational compounds.

A. Protein Kinases: Taming the Cellular Signaling Network

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][8]

A notable example is Crizotinib , an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of certain types of non-small cell lung cancer.[9] Another prominent pyrazole-containing kinase inhibitor is Ruxolitinib , which targets Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera.[8] The pyrazole moiety in these inhibitors often forms crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of binding affinity and selectivity.[8]

The PI3K/Akt/mTOR signaling pathway, frequently overactive in cancer, is another key area where pyrazole derivatives have shown promise.[10] Akt inhibitors containing the pyrazole core have been developed to disrupt this pro-survival pathway.[7] Furthermore, pyrazole-based compounds have been designed to target other important kinases such as Aurora kinases, which are involved in mitosis, and mitogen-activated protein kinases (MAPKs).[7][8]

Table 1: Prominent Pyrazole-Based Kinase Inhibitors and their Targets

| Inhibitor | Primary Kinase Target(s) | Therapeutic Area |

| Crizotinib | ALK, c-Met | Oncology (NSCLC) |

| Ruxolitinib | JAK1, JAK2 | Oncology (Myelofibrosis), Inflammation |

| Entrectinib | TRKA/B/C, ROS1, ALK | Oncology |

| Erdafitinib | FGFR1-4 | Oncology (Urothelial Carcinoma) |

| Pirtobrutinib | BTK | Oncology (Mantle Cell Lymphoma) |

This table is not exhaustive but highlights key examples.

Signaling Pathway Visualization: The JAK-STAT Pathway and Ruxolitinib Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

B. Cyclooxygenases (COX): Modulating the Inflammatory Cascade

The discovery of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain.[11][12] The prototypical example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits COX-2, the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[13] This selectivity spares the constitutive COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal mucosa, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

The design of selective COX-2 inhibitors was guided by structural differences in the active sites of COX-1 and COX-2. The larger and more accommodating active site of COX-2 allows for the binding of bulkier molecules like Celecoxib, a feature exploited in the rational design of these pyrazole derivatives.[11]

C. G-Protein Coupled Receptors (GPCRs): A Diverse Target Landscape

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14] Pyrazole derivatives have been successfully developed to modulate the activity of various GPCRs. A prominent example is Rimonabant , a cannabinoid receptor 1 (CB1) inverse agonist, which was developed for the treatment of obesity. Although later withdrawn from the market due to psychiatric side effects, it demonstrated the potential of pyrazole-based compounds to target GPCRs.

D. Ion Channels: Regulating the Flow of Ions

Ion channels are pore-forming membrane proteins that control the flow of ions across cellular membranes, playing critical roles in neuronal excitability, muscle contraction, and other physiological processes.[15][16] Pyrazole derivatives have emerged as modulators of various ion channels. For instance, certain pyrazole compounds have been identified as openers of K(v)7 potassium channels, which are involved in regulating neuronal excitability.[17] Modulation of these channels represents a potential therapeutic strategy for conditions like epilepsy and neuropathic pain.[17] Other pyrazole derivatives have been shown to selectively block transient receptor potential cation (TRPC) channels and Orai channels, which are involved in calcium signaling.[18]

E. Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. Pyrazole derivatives have been designed to target these receptors. For example, tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some compounds showing selectivity for the ERα subtype.[19][20] Such selective modulators are valuable tools for dissecting the distinct biological roles of ER subtypes and hold potential for the development of novel therapies for hormone-dependent cancers and other conditions.[21] More recently, a pyrazole-based compound has been investigated as a potent and selective inhibitor of the retinoic acid receptor alpha (RARα) for non-hormonal male contraception.[22]

III. Methodologies for Target Identification and Validation

The identification and validation of the biological targets of novel pyrazole derivatives are critical steps in the drug discovery process. A variety of experimental techniques are employed to elucidate the mechanism of action of these compounds.

A. Affinity-Based Approaches

Affinity chromatography is a classic and widely used method for target identification.[23][24] This technique involves immobilizing the pyrazole derivative (the "bait") onto a solid support, such as agarose beads.[25] A cell lysate or protein mixture is then passed over the support, and proteins that bind to the immobilized compound are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.[24]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: A generalized workflow for target identification using affinity chromatography.

Detailed Protocol: Affinity Chromatography

-

Immobilization of the Pyrazole Derivative:

-

Synthesize a derivative of the pyrazole compound containing a reactive functional group (e.g., a carboxylic acid or an amine) that allows for covalent attachment to the solid support.

-

Couple the derivative to activated agarose beads (e.g., NHS-activated or epoxy-activated) according to the manufacturer's protocol.

-

Thoroughly wash the beads to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the pyrazole-conjugated beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with unconjugated beads or beads conjugated with an inactive analog of the pyrazole compound.

-

-

Washing and Elution:

-

Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

B. Label-Free Approaches

A significant limitation of affinity-based methods is the requirement for chemical modification of the small molecule, which can sometimes alter its binding properties. Label-free methods circumvent this issue.

Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free technique that relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[23][24][25] In a typical DARTS experiment, a cell lysate is treated with the pyrazole compound and then subjected to limited proteolysis with a protease like pronase or thermolysin. The target protein, stabilized by the bound compound, will be protected from degradation, while unbound proteins will be digested. The remaining intact proteins can then be identified by mass spectrometry.[25]

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

Caption: The workflow for the DARTS method of target identification.

Detailed Protocol: DARTS

-

Preparation of Cell Lysate:

-

Prepare a cell lysate as described for affinity chromatography, ensuring the buffer is compatible with the chosen protease.

-

-

Compound Treatment:

-

Aliquot the cell lysate into two tubes. To one tube, add the pyrazole derivative to the desired final concentration. To the other, add the vehicle (e.g., DMSO) as a negative control.

-

Incubate for a defined period (e.g., 1 hour) at room temperature.

-

-

Limited Proteolysis:

-

Add a protease (e.g., pronase) to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and incubation time should be determined empirically.

-

Incubate for a short period (e.g., 10-30 minutes) at room temperature.

-

-

Quenching and Analysis:

-

Stop the proteolysis by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling the samples.

-

Analyze the samples by SDS-PAGE and Coomassie staining to visualize the overall protein degradation pattern.

-

To identify specific protected proteins, perform Western blotting with antibodies against candidate targets or conduct a more global analysis using mass spectrometry.

-

IV. Future Perspectives and Conclusion